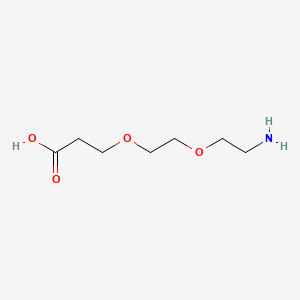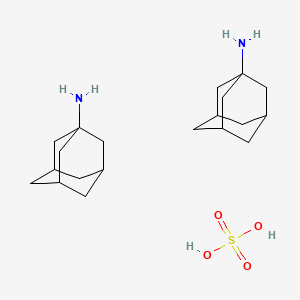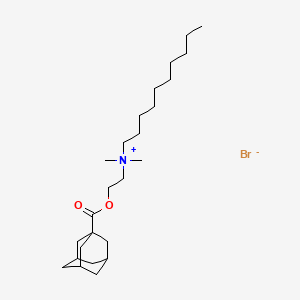
氨基-PEG2-酸
描述
Amino-PEG2-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in antibody drug conjugates.
科学研究应用
氨基-PEG2-酸:科学研究应用
生物素化: 氨基-PEG2-酸用于生物素化,该过程涉及标记分子和表面,以便进行使用亲和素或链霉亲和素探针和树脂的测定或亲和纯化方法。 伯胺可以使用像EDC这样的交联剂与蛋白质和材料表面交联 .
药物递送: 该化合物的亲水性PEG间隔物提高了其在水性介质中的溶解度,使其适用于药物递送应用。 氨基与羧酸、活化的NHS酯、羰基(酮、醛)等反应,便于将药物连接到载体 .
纳米技术: 氨基-PEG2-酸在纳米技术研究中发挥作用,特别是在纳米材料的合成和纳米颗粒的功能化方面,用于各种应用,包括医疗诊断和靶向治疗 .
细胞培养: 在细胞培养中,氨基-PEG2-酸用于修饰培养表面以增强细胞附着和生长,或创建模拟细胞外基质的三维支架 .
抗体-药物偶联物 (ADC): 该化合物在ADC的合成中用作可切割的连接体,ADC由通过ADC连接体连接到细胞毒素的抗体组成。 它对靶向癌症治疗至关重要 .
PROTAC合成: 氨基-PEG2-酸也是一种用于合成PROTAC(蛋白降解嵌合体)的基于PEG的PROTAC连接体,PROTAC旨在作为治疗策略进行靶向蛋白降解 .
信号转导研究: 它是一种荧光类似物,可与哺乳动物细胞可逆地相互作用,与细胞膜结合并干扰G蛋白偶联受体的信号转导途径 .
生物偶联和表面功能化: 该化合物的官能团(NH2和COOH)可以被激活进行生物偶联,这对于通过将生物分子连接到表面或其他材料来创建生物混合系统至关重要 .
有关每个应用的更详细的信息,请参阅提供的参考文献。
Thermo Fisher Scientific - EZ-Link™ Amine-PEG2-Biotin BroadPharm - Amino-PEG2-acid ChemicalBook - 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid Biosynth - 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid Biochempeg - Amino-PEG2-acid MilliporeSigma - NH2-PEG20K-COOH HCl Salt
作用机制
Target of Action
Amino-PEG2-acid, also known as 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid or Nh2-PEG2-cooh, is a PEG reagent . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets are primarily found in various biomolecules, making Amino-PEG2-acid a versatile tool in bio-conjugation .
Mode of Action
The Amino-PEG2-acid compound contains an amino group and a terminal carboxylic acid . The amino group is reactive and can form bonds with its targets . Specifically, the terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This interaction results in the formation of a stable complex, which can be used in various biochemical applications.
Pharmacokinetics
It’s known that peptides, which are short chains of amino acids, can penetrate and diffuse further into tissues due to their low molecular mass and relatively small size . Given that Amino-PEG2-acid is a derivative of amino acids, it may share similar ADME properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Amino-PEG2-acid’s action is the formation of a stable amide bond with its targets . This bond formation can be used in various biochemical applications, including the synthesis of antibody-drug conjugates (ADCs) . .
Action Environment
The action of Amino-PEG2-acid can be influenced by various environmental factors. For instance, the compound’s reactivity with its targets can be affected by the pH of the environment . Moreover, the compound’s stability and efficacy can be influenced by temperature, as it is typically stored at -20°C
生化分析
Biochemical Properties
The amino group in Amino-PEG2-acid is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), among others . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond .
Cellular Effects
These metabolic networks are necessary for maintenance, growth, reproduction, and immunity in humans and animals .
Molecular Mechanism
The molecular mechanism of Amino-PEG2-acid involves its reactivity with other molecules. The amino group in Amino-PEG2-acid can react with carboxylic acids, activated NHS esters, and carbonyls . The terminal carboxylic acid can react with primary amine groups to form a stable amide bond . This suggests that Amino-PEG2-acid could potentially interact with biomolecules, possibly leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
They confer greater water solubility to proteins, labeling tags, and crosslinkers with which they are incorporated as constituent chemical groups .
Metabolic Pathways
Amino acids are involved in numerous metabolic pathways, including the biosynthesis pathways of twenty amino acids .
Subcellular Localization
Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
属性
IUPAC Name |
3-[2-(2-aminoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZXLFKSYRODPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
196936-04-6 | |
| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196936-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401216018 | |
| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196936-04-6 | |
| Record name | Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)
![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)
![(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B1664827.png)
![Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)](/img/structure/B1664828.png)





